3-(6-Chloropyrazinyl)-1-azabicyclo(2.2.2)octane (Z)-2-butenedioate
説明
3-(6-Chloropyrazinyl)-1-azabicyclo[2.2.2]octane (Z)-2-butenedioate is a functionally selective muscarinic agonist with a quinuclidine core structure. The compound features a bicyclo[2.2.2]octane scaffold substituted with a 6-chloropyrazinyl group at the 3-position, paired with a (Z)-2-butenedioate counterion to enhance solubility and stability. Its synthesis, as described in , begins with 4-piperidone and involves enantioselective resolution of a piperidin-4-ylacetic acid intermediate, followed by intramolecular N-alkylation to form the bicyclic structure . The (3R)-enantiomer is pharmacologically active, with high selectivity for muscarinic receptors, particularly M1/M4 subtypes, which are implicated in cognitive and neuropsychiatric disorders .
特性
CAS番号 |
144860-79-7 |
|---|---|
分子式 |
C15H18ClN3O4 |
分子量 |
339.77 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;3-(6-chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H14ClN3.C4H4O4/c12-11-6-13-5-10(14-11)9-7-15-3-1-8(9)2-4-15;5-3(6)1-2-4(7)8/h5-6,8-9H,1-4,7H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
JFXQOIPEIVQLCS-BTJKTKAUSA-N |
SMILES |
C1CN2CCC1C(C2)C3=CN=CC(=N3)Cl.C(=CC(=O)O)C(=O)O |
異性体SMILES |
C1CN2CCC1C(C2)C3=CN=CC(=N3)Cl.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
C1CN2CCC1C(C2)C3=CN=CC(=N3)Cl.C(=CC(=O)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
L 689660; L-689660; L689660; L-689,660; L 689,660; L689,660; pyrazinylquinuclidine 5n; |
製品の起源 |
United States |
準備方法
L-689,660の合成は、1-アザビシクロ[2.2.2]オクタンを6-クロロピラジンとマレイン酸と反応させることで行われます。反応条件としては、通常、目的の生成物の形成を促進するために、有機溶媒と触媒が使用されます。 工業的な製造方法では、収率と純度を高めるために、これらの反応条件を最適化する必要があります .
化学反応の分析
L-689,660は、以下の化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤によって促進されます。
還元: 還元反応には、水素化リチウムアルミニウムなどの還元剤を使用することがあります。
置換: 置換反応に使用される一般的な試薬には、ハロゲンと求核剤があります。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります
科学的研究の応用
L-689,660は、科学研究において幅広い応用範囲を持っています。
化学: ムスカリン受容体を含む研究における基準化合物として使用されます。
生物学: さまざまな生物学的プロセスにおけるムスカリン受容体の役割を理解するのに役立ちます。
医学: L-689,660は、アルツハイマー病や疼痛管理などの疾患の治療における潜在的な治療効果について研究されています。
作用機序
L-689,660は、M1およびM3ムスカリン受容体の作動薬として作用します。脳内でのホスホイノシチドの代謝回転を刺激し、さまざまな生理学的効果をもたらします。 この化合物は、M2およびM4受容体において拮抗薬としても作用し、海馬におけるアセチルコリンの放出を調節します .
類似化合物との比較
Comparison with Structurally and Functionally Related Compounds
The following analysis compares 3-(6-Chloropyrazinyl)-1-azabicyclo[2.2.2]octane (Z)-2-butenedioate with three key analogs: DMAC (3-(4)-dimethylaminocinnamylidine anabaseine), umeclidinium bromide, and thiazolo-pyrimidine derivatives.
DMAC (3-(4)-Dimethylaminocinnamylidine Anabaseine)
- Structure: DMAC is an anabaseine derivative with a cinnamylidine substituent and dimethylamino group at the 4-position (Figure 1). Unlike the quinuclidine core of the target compound, DMAC retains the tetrahydropyridine ring of anabaseine.
- Pharmacology : DMAC is a selective agonist for neuronal nicotinic α7 receptors (EC₅₀ ≈ 10 µM), with negligible activity at α4β2 subtypes . In contrast, 3-(6-Chloropyrazinyl)-1-azabicyclo[2.2.2]octane targets muscarinic receptors, reflecting divergent therapeutic applications.
- Therapeutic Potential: DMAC’s α7 selectivity suggests utility in neuroprotection and memory enhancement, whereas the target compound’s muscarinic agonism may address Alzheimer’s disease or bladder dysfunction .
Umeclidinium Bromide
- Structure: Umeclidinium bromide contains a 1-azabicyclo[2.2.2]octane core but differs in substituents: a diphenylmethanol group at the 4-position and a benzyloxyethyl chain at the 1-position .
- Pharmacology : As a long-acting muscarinic antagonist (LAMA), umeclidinium antagonizes M3 receptors in bronchial smooth muscle, contrasting with the target compound’s muscarinic agonism.
- Therapeutic Use : Umeclidinium is approved for COPD management, highlighting how structural modifications (e.g., bulky lipophilic groups) shift receptor interaction from agonist to antagonist profiles .
Thiazolo-Pyrimidine Derivatives (e.g., Compounds 11a, 11b, 12)
- Structure: These compounds feature thiazolo-pyrimidine cores with substituted benzylidene or furan groups (e.g., 11a: 2,4,6-trimethylbenzylidene; 11b: 4-cyanobenzylidene) .
- Pharmacology : They exhibit dual inhibition of cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA), unlike the muscarinic/nicotinic targeting of the comparator compounds.
Comparative Data Table
| Compound | Core Structure | Key Substituents | Target Receptor | Activity | Therapeutic Area |
|---|---|---|---|---|---|
| 3-(6-Chloropyrazinyl)-1-azabicyclo[2.2.2]octane (Z)-2-butenedioate | Quinuclidine | 6-Chloropyrazinyl, (Z)-2-butenedioate | Muscarinic (M1/M4) | Agonist | Cognitive disorders |
| DMAC | Tetrahydropyridine | 4-Dimethylaminocinnamylidine | Nicotinic α7 | Agonist | Neuroprotection |
| Umeclidinium Bromide | Quinuclidine | Diphenylmethanol, benzyloxyethyl | Muscarinic (M3) | Antagonist | COPD |
| Thiazolo-Pyrimidine 11a | Thiazolo[3,2-a]pyrimidine | 2,4,6-Trimethylbenzylidene | COX-2, CA | Dual inhibitor | Inflammation, cancer |
Structural and Functional Insights
- Enantioselectivity : The (3R)-enantiomer of 3-(6-Chloropyrazinyl)-1-azabicyclo[2.2.2]octane shows superior muscarinic activity due to optimal spatial alignment with receptor binding pockets, a feature absent in racemic analogs like DMAC .
- Counterion Effects : The (Z)-2-butenedioate salt improves bioavailability compared to freebase forms, similar to umeclidinium’s bromide counterion enhancing solubility .
- Receptor Subtype Selectivity : While DMAC’s α7 selectivity arises from its cinnamylidine moiety, the target compound’s chloropyrazine group directs muscarinic specificity, underscoring the role of aromatic substituents in receptor discrimination .
生物活性
3-(6-Chloropyrazinyl)-1-azabicyclo(2.2.2)octane (Z)-2-butenedioate, also known as L-689660, is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 3-(6-Chloropyrazinyl)-1-azabicyclo(2.2.2)octane (Z)-2-butenedioate is C15H18ClN3O4. The compound features a bicyclic structure that is characteristic of its class, which is important for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H18ClN3O4 |
| Molecular Weight | 329.78 g/mol |
| CAS Number | 144860-79-7 |
| Synonyms | L-689660 |
Muscarinic Agonism
Research indicates that 3-(6-Chloropyrazinyl)-1-azabicyclo(2.2.2)octane acts as a muscarinic agonist. Muscarinic receptors are a subset of acetylcholine receptors that play critical roles in various physiological functions, including cognitive processes and cardiovascular regulation. The compound's affinity for these receptors suggests potential applications in treating cognitive disorders and central cholinergic dysfunctions .
Neuroprotective Effects
Studies have shown that this compound exhibits neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease. Its ability to enhance cholinergic transmission may contribute to improved cognitive function and memory retention .
In Vitro Studies
In vitro assays have demonstrated that L-689660 can enhance neuronal survival under stress conditions, suggesting its role in protecting neurons from apoptosis. This is particularly relevant in neurodegenerative diseases where cell death is prevalent.
In Vivo Studies
Animal models have been employed to assess the efficacy of this compound in vivo. For instance, studies have shown improvements in memory tasks among treated rodents compared to controls, indicating its potential as a cognitive enhancer .
Case Studies
- Cognitive Enhancement in Rodent Models : A study conducted on aged rats demonstrated that administration of 3-(6-Chloropyrazinyl)-1-azabicyclo(2.2.2)octane improved performance in maze tests, suggesting enhanced memory and learning capabilities .
- Neuroprotection Against Toxicity : Another investigation revealed that the compound could mitigate neurotoxic effects induced by beta-amyloid peptides, a hallmark of Alzheimer's pathology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
